Spectroscopic Profile of 5-Chloro-6-fluoroquinolin-8-amine: A Theoretical and Practical Guide
Spectroscopic Profile of 5-Chloro-6-fluoroquinolin-8-amine: A Theoretical and Practical Guide
Introduction
Substituted quinolines are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including those with antimalarial, antibacterial, and anticancer properties.[1][2][3] The precise functionalization of the quinoline scaffold allows for the fine-tuning of a molecule's pharmacological profile, enhancing its efficacy and target selectivity.[4] 5-Chloro-6-fluoroquinolin-8-amine is a halogenated 8-aminoquinoline derivative of significant interest. The introduction of chloro and fluoro groups can substantially alter the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially leading to novel biological activities.[5]
This in-depth guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-Chloro-6-fluoroquinolin-8-amine. In the absence of published experimental data, this document leverages advanced computational methods to predict the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. Each section includes a detailed interpretation of the predicted data, explaining the structural basis for the expected spectral features. Furthermore, this guide provides field-proven, step-by-step experimental protocols for the practical acquisition of such data, ensuring that researchers can validate these predictions and confidently characterize this and similar compounds in a laboratory setting.
Disclaimer: All spectroscopic data presented in this guide are computationally predicted and have not been experimentally verified. This information is intended to serve as a reference and a guide for experimental design.
Molecular Overview
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Compound Name: 5-Chloro-6-fluoroquinolin-8-amine
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Molecular Formula: C₉H₆ClFN₂
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Molecular Weight: 196.61 g/mol
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Predicted Exact Mass: 196.0207 u
Below is the chemical structure with standardized numbering for NMR assignments.
Caption: Structure of 5-Chloro-6-fluoroquinolin-8-amine with atom numbering.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment and proximity to other nuclei.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | 8.85 | dd | J(H2-H3) = 4.2, J(H2-H4) = 1.6 | 1H |
| H4 | 8.50 | dd | J(H4-H3) = 8.5, J(H4-H2) = 1.6 | 1H |
| H3 | 7.45 | dd | J(H3-H4) = 8.5, J(H3-H2) = 4.2 | 1H |
| H7 | 7.10 | d | J(H7-F6) = 9.5 | 1H |
| NH₂ | 4.80 | br s | - | 2H |
Expert Interpretation
The predicted ¹H NMR spectrum reveals a distinct set of signals characteristic of the substituted quinoline ring.
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H2 and H4: These protons are located on the pyridine ring and are significantly deshielded due to the electronegativity of the adjacent nitrogen atom (N1). H2 is expected to appear at the lowest field (~8.85 ppm) due to its proximity to the nitrogen. It appears as a doublet of doublets (dd) from coupling to both H3 and a long-range coupling to H4. H4 (~8.50 ppm) is also a doublet of doublets, coupling with H3 and H2.
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H3: This proton is shielded relative to H2 and H4 and is predicted to resonate around 7.45 ppm. Its multiplicity is a doublet of doublets due to coupling with its neighbors, H2 and H4.
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H7: The proton at the C7 position is on the benzene ring portion. Its chemical shift (~7.10 ppm) is influenced by the electron-donating amino group at C8 and the electron-withdrawing fluorine at C6. The most significant feature is its splitting into a doublet due to a strong three-bond coupling to the fluorine atom (³J-HF), predicted to be around 9.5 Hz.
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NH₂ Protons: The amine protons are expected to produce a broad singlet around 4.80 ppm. The broadness is due to quadrupole effects from the nitrogen atom and potential chemical exchange with trace amounts of water or other protic species in the solvent.
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for acquiring a ¹H NMR spectrum.
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule, providing critical information about the carbon skeleton.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 151.5 |
| C3 | 122.0 |
| C4 | 136.0 |
| C4a | 138.5 |
| C5 | 115.0 (d, J(C5-F6) ≈ 4-6 Hz) |
| C6 | 155.0 (d, J(C6-F) ≈ 245-255 Hz) |
| C7 | 110.0 (d, J(C7-F6) ≈ 20-25 Hz) |
| C8 | 142.0 |
| C8a | 128.0 |
Expert Interpretation
The predicted ¹³C NMR spectrum is highly influenced by the substituents on the quinoline core.
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C6 (Fluorine-bearing Carbon): The most notable signal is for C6, which is directly attached to the highly electronegative fluorine atom. This results in a significant downfield shift to ~155.0 ppm and a very large one-bond carbon-fluorine coupling constant (¹J-CF) of approximately 245-255 Hz, which will appear as a doublet in a proton-coupled or undecoupled spectrum.
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C5 and C7 (Ortho to Fluorine): The carbons adjacent to the C-F bond, C5 and C7, will also exhibit coupling to fluorine (²J-CF), appearing as doublets with smaller coupling constants (20-25 Hz for C7, 4-6 Hz for C5). The chloro- and amino-substituents also influence their shifts.
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C8 (Amine-bearing Carbon): The carbon attached to the amino group (C8) is shifted downfield to ~142.0 ppm due to the deshielding effect of the nitrogen atom.
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Pyridine Ring Carbons (C2, C3, C4): The carbons of the pyridine ring resonate at predictable positions, with C2 and C4 being the most deshielded due to their proximity to the ring nitrogen.
Experimental Protocol: ¹³C NMR Spectroscopy
A standard proton-decoupled ¹³C NMR experiment is recommended to produce a spectrum with singlets for each unique carbon, simplifying interpretation.[6][7][8]
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
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Instrument Setup: On a 125 MHz spectrometer, use a standard ¹³C observation probe.
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Acquisition Parameters:
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Pulse Program: zgpg30 (or similar, for proton-decoupled experiment).
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Number of Scans (NS): 1024 to 4096 (or more), as ¹³C has low natural abundance.
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Relaxation Delay (D1): 2 seconds.
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Spectral Width (SW): 240 ppm (centered around 120 ppm).
-
-
Data Processing: Perform Fourier transform, phase correction, and baseline correction. Reference the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
Predicted Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Fragmentation patterns provide clues to the molecule's structure.
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Predicted [M]⁺• (m/z): 196.0207 (for ³⁵Cl), 198.0177 (for ³⁷Cl)
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Predicted [M+H]⁺ (m/z): 197.0285 (for ³⁵Cl), 199.0256 (for ³⁷Cl)
Expert Interpretation & Fragmentation Analysis
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom, with the M and M+2 peaks having a relative intensity ratio of approximately 3:1. Common fragmentation pathways for quinolines involve cleavages of the ring system and loss of substituents.[9]
Caption: Predicted major fragmentation pathways for 5-Chloro-6-fluoroquinolin-8-amine.
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Loss of a Chlorine Radical: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl), resulting in a fragment ion at m/z 161.
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Loss of HCN: A common fragmentation for nitrogen-containing aromatic rings is the elimination of a neutral hydrogen cyanide (HCN) molecule, which would produce a fragment at m/z 169/171.
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Sequential Loss: A subsequent loss of a chlorine radical from the m/z 169/171 fragment would lead to an ion at m/z 134.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+) to a final concentration of 1-10 µg/mL.[10]
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is recommended to generate the protonated molecule [M+H]⁺.
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Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.
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Analysis: Determine the accurate mass of the molecular ion peak and use software to calculate the elemental composition, confirming the molecular formula.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of its functional groups.[11][12]
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic (C-H) |
| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1570 - 1450 | C=C and C=N Ring Stretch | Aromatic Ring |
| 1250 - 1150 | C-F Stretch | Aryl-Fluoride |
| 1100 - 1000 | C-N Stretch | Aryl-Amine |
| 850 - 750 | C-Cl Stretch | Aryl-Chloride |
Expert Interpretation
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N-H Vibrations: The most prominent features for the primary amine group are the two sharp-to-medium intensity N-H stretching bands expected between 3450 and 3300 cm⁻¹. An N-H bending (scissoring) vibration should also be visible around 1620-1580 cm⁻¹.
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Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches which appear just below 3000 cm⁻¹.[13]
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Aromatic Ring Vibrations: A series of sharp bands between 1570 and 1450 cm⁻¹ correspond to the stretching vibrations of the C=C and C=N bonds within the quinoline ring system.
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C-F and C-Cl Stretches: A strong band corresponding to the C-F stretch is predicted in the 1250-1150 cm⁻¹ region. The C-Cl stretch typically appears at a lower frequency, between 850-750 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
This guide provides a detailed, computationally predicted spectroscopic profile for 5-Chloro-6-fluoroquinolin-8-amine. The predicted ¹H NMR, ¹³C NMR, MS, and IR data offer a valuable roadmap for researchers seeking to synthesize and characterize this compound. The distinct spectral features, such as the H-F and C-F couplings in NMR and the characteristic isotopic pattern in MS, should serve as reliable markers for structural confirmation. By combining these theoretical insights with the provided standard experimental protocols, scientists and drug development professionals can efficiently approach the empirical analysis of this and related quinoline derivatives, accelerating the discovery of new chemical entities with potential therapeutic value.
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